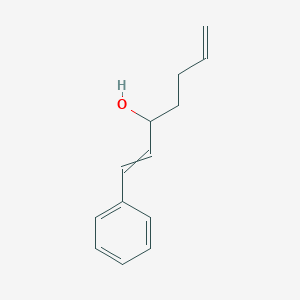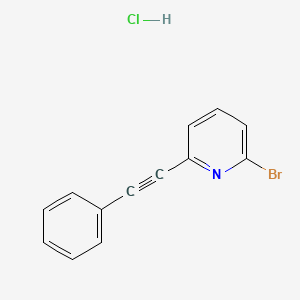
(1-Benzyl-1H-indol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-1H-indol-5-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring system substituted with a benzyl group at the nitrogen atom and an acetic acid moiety at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-indol-5-yl)acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The nitrogen atom of the indole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety at the 5-position of the indole ring. This can be achieved through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Benzyl-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetic acid moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
(1-Benzyl-1H-indol-5-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (1-Benzyl-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.
Comparison: (1-Benzyl-1H-indol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to indole-3-acetic acid, it has a benzyl group at the nitrogen atom, which may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. The presence of the acetic acid moiety at the 5-position also differentiates it from other indole derivatives, potentially influencing its reactivity and biological activity.
Propriétés
Numéro CAS |
538325-56-3 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-(1-benzylindol-5-yl)acetic acid |
InChI |
InChI=1S/C17H15NO2/c19-17(20)11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) |
Clé InChI |
IZECNPQMXDMSBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


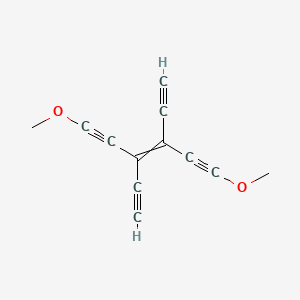
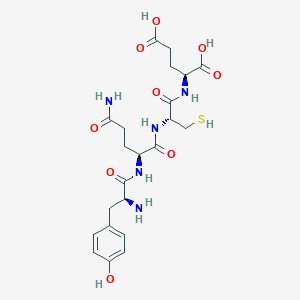
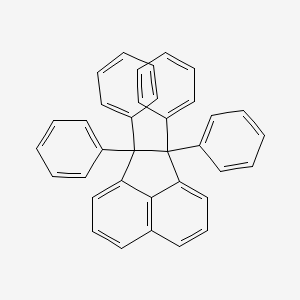
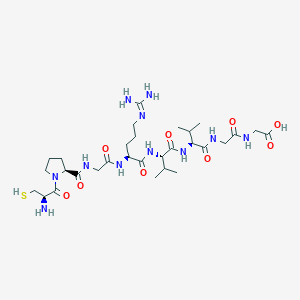
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
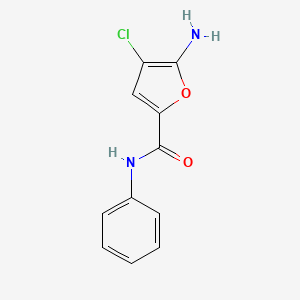
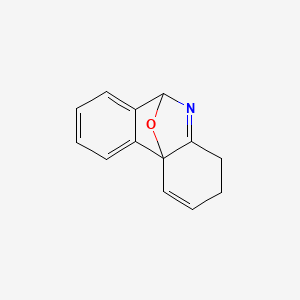
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
